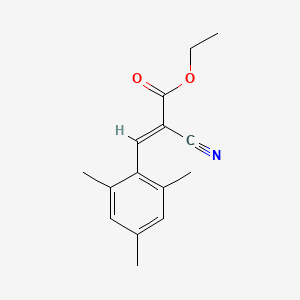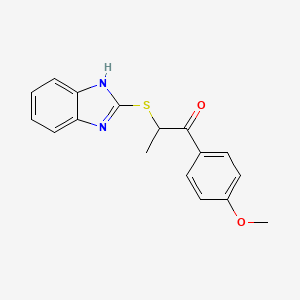
2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-methoxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-1-(4-METHOXYPHENYL)-1-PROPANONE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-1-(4-METHOXYPHENYL)-1-PROPANONE typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Propanone Derivative Formation: Finally, the 4-methoxyphenyl group is introduced through a Friedel-Crafts acylation reaction using a suitable acylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-1-(4-METHOXYPHENYL)-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-1-(4-METHOXYPHENYL)-1-PROPANONE would depend on its specific biological activity. Generally, benzimidazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This can lead to various downstream effects, such as inhibition of cell growth, induction of apoptosis, or disruption of microbial cell membranes.
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-1-PHENYL-1-PROPANONE: Lacks the methoxy group on the phenyl ring.
2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-1-(4-HYDROXYPHENYL)-1-PROPANONE: Contains a hydroxyl group instead of a methoxy group.
2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-1-(4-CHLOROPHENYL)-1-PROPANONE: Contains a chlorine atom instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-1-(4-METHOXYPHENYL)-1-PROPANONE may confer unique properties, such as increased lipophilicity, altered electronic effects, and potential for specific interactions with biological targets.
Properties
Molecular Formula |
C17H16N2O2S |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C17H16N2O2S/c1-11(16(20)12-7-9-13(21-2)10-8-12)22-17-18-14-5-3-4-6-15(14)19-17/h3-11H,1-2H3,(H,18,19) |
InChI Key |
FXLJEMJLNALXQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OC)SC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


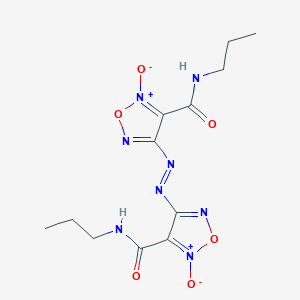

![1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxy-3-phenylurea](/img/structure/B11102579.png)
![4-(morpholin-4-yl)-N-(4-nitrophenyl)-6-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11102580.png)
![N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methylbenzamide](/img/structure/B11102585.png)
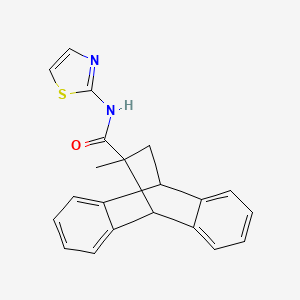
![2-(Bicyclo[2.2.1]hept-5-en-2-yl)-1-[3-(morpholin-4-yl)-5-nitro-1-benzofuran-2-yl]propan-2-ol](/img/structure/B11102591.png)
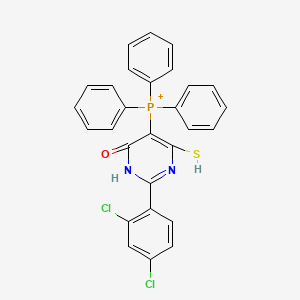
![N',N''-{benzene-1,4-diylbis[(1E,3E)-2-methylprop-1-en-1-yl-3-ylidene]}bis[2-(naphthalen-1-ylamino)acetohydrazide] (non-preferred name)](/img/structure/B11102605.png)
![N-benzyl-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide](/img/structure/B11102613.png)
![4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}phenol](/img/structure/B11102614.png)
![4-[(E)-{[4-(dimethylamino)phenyl]imino}methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11102621.png)
![3-Nitro-2-[(4-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B11102627.png)
